molecular formula C19H22FNO3S B2924198 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1049381-76-1

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2924198
CAS No.: 1049381-76-1
M. Wt: 363.45
InChI Key: QOLOZSQYIZKEOU-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a high-purity chemical reagent supplied for research and development purposes. This synthetic compound features a sulfonamide group linked to a 4-methoxyphenyl ethane chain and a (1-(4-fluorophenyl)cyclopropyl)methyl moiety. The distinct structural elements of this molecule, including the fluorophenyl and cyclopropyl groups, are commonly found in compounds investigated for their biological activity . Sulfonamide-based structures are of significant interest in medicinal chemistry and are frequently explored as potential modulators of various enzyme systems and protein targets . The presence of the sulfonamide functional group suggests potential for investigation in biochemical and pharmacological research. Compounds with similar structural motifs have been studied for their interactions with G-protein-coupled receptors (GPCRs) and other enzyme classes . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery campaigns. Its structure also makes it a relevant candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3S/c1-24-18-8-2-15(3-9-18)10-13-25(22,23)21-14-19(11-12-19)16-4-6-17(20)7-5-16/h2-9,21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLOZSQYIZKEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Molecular Formula : C17H22FNO2S
  • IUPAC Name : this compound

This compound is believed to interact with specific biological targets, particularly in the central nervous system (CNS). Its mechanism may involve modulation of neurotransmitter systems, potentially affecting pathways related to pain perception and inflammation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Analgesic Effects

In animal models, this compound has demonstrated analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Behavioral assays indicate a reduction in pain response, likely through central mechanisms involving opioid receptors.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnalgesicReduced pain response in animal models
NeuroprotectivePotential protective effects against neurotoxicity

Case Study: Efficacy in Pain Models

A study conducted on rodents evaluated the efficacy of this compound in a formalin-induced pain model. The results showed a significant decrease in pain scores compared to control groups, indicating its potential as an analgesic agent.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests rapid absorption and distribution within the body. Metabolism studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Comparison with Similar Compounds

Structural Analogues from Phenoxyacetamide Derivatives ()

Compounds 27i–27m in share the 4-fluorophenyl motif but differ in core functional groups and substituents:

Compound ID Key Substituents Functional Group Molecular Weight (g/mol) Melting Point (°C) Rf Value (Hexane:EtOAc)
27i Cyclopropyl, 2,4-dichlorophenoxy Amide ~425 (estimated) 109–110 0.44 (2:1)
27m Cyano, 2,4-dichlorophenoxy Amide ~395 (estimated) 112–116 0.70 (1:1)
Target Compound Cyclopropyl, 4-methoxyphenyl ethyl Sulfonamide 363.4 N/A N/A

Key Differences :

  • Functional Group : The target compound’s sulfonamide group (-SO₂NH-) replaces the amide (-CONH-) in 27i–27m. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to amides (pKa ~15–17), influencing solubility and target binding .
  • Substituents: The 4-methoxyphenyl ethyl chain in the target compound may enhance lipophilicity compared to the dichlorophenoxy groups in 27i–27m, which could improve membrane permeability but reduce aqueous solubility .

HCV Polymerase Inhibitors ()

Compounds 5qj0 and 5qj1 are benzofuran-3-carboxamide derivatives targeting HCV polymerase.

Feature 5qj0 / 5qj1 Target Compound
Core Structure Benzofuran ring Ethanesulfonamide chain
Fluorophenyl Group 4-Fluorophenyl at position 2 4-Fluorophenyl fused to cyclopropane
Cyclopropyl Motif Present in carbamoyl side chain Central to the scaffold
Functional Group Carboxamide Sulfonamide

Implications :

  • The target compound’s cyclopropyl group is integral to its scaffold, while in 5qj0/5qj1, cyclopropane is part of a carbamoyl side chain. This difference likely alters steric interactions in target binding .
  • The ethanesulfonamide group in the target compound may confer different pharmacokinetic profiles compared to carboxamide-based antivirals .

Astemizole and Methanesulfonate Derivatives ()

  • Astemizole : Contains a 4-fluorophenylmethyl group and a 4-methoxyphenylethylpiperidine moiety. Its raw material, 2-(4-methoxyphenyl)ethyl methanesulfonate, shares a methanesulfonate group with the target compound’s sulfonamide .
  • N-[4-(4-Fluorophenyl)-5-formyl-pyrimidin-2-yl]-N-methylmethanesulfonamide (): Features a pyrimidine core with a sulfonamide group, highlighting the versatility of sulfonamides in heterocyclic drug design .

Comparison :

  • The target compound’s cyclopropyl group may reduce metabolic oxidation compared to Astemizole’s piperidine ring, which is prone to CYP450-mediated degradation .

Furopyridine Derivatives ()

The compound in contains a trifluoroethylamino group and a cyclopropyl carbamoyl side chain.

Structural Contrasts :

  • The trifluoroethyl group increases electronegativity and metabolic stability compared to the target compound’s 4-methoxyphenyl group.
  • Both compounds utilize cyclopropane, but its position in the furopyridine scaffold suggests divergent binding mechanisms, possibly related to RNA polymerase inhibition vs. sulfonamide-mediated pathways .

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